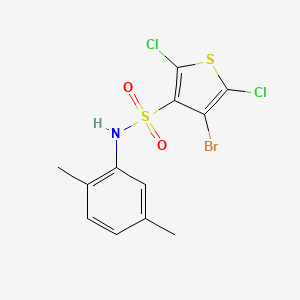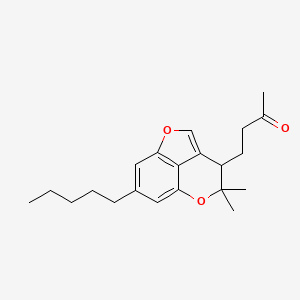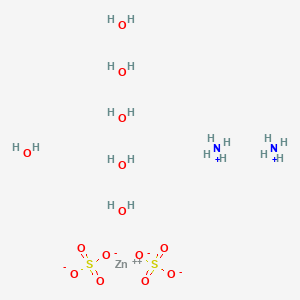![molecular formula C16H15NO4 B14174873 5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione CAS No. 923004-64-2](/img/structure/B14174873.png)
5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a tert-butyl group and a nitro group attached to the biphenyl core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione typically involves the nitration of 5-tert-butyl-3,4-dihydroxybiphenyl. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl core can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
5,5’-Di-tert-butyl-2,2’-dinitrobiphenyl: Contains additional nitro groups, leading to different reactivity and applications.
Uniqueness
5-tert-Butyl-3’-nitro[1,1’-biphenyl]-3,4-dione is unique due to the specific positioning of the tert-butyl and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
923004-64-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-tert-butyl-5-(3-nitrophenyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H15NO4/c1-16(2,3)13-8-11(9-14(18)15(13)19)10-5-4-6-12(7-10)17(20)21/h4-9H,1-3H3 |
InChI Key |
ZCZQSWBXNRVYPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=O)C1=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)






![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)
![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)
![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)

![4-[(2H-1,3-Benzodioxol-4-yl)methyl]-N-hydroxypiperazine-1-carboxamide](/img/structure/B14174872.png)
